2-Bromo-1-(2-fluoro-4,6-dimethoxyphenyl)ethan-1-one
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Overview
Description
2-Bromo-1-(2-fluoro-4,6-dimethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C10H10BrFO3. It is characterized by the presence of a bromine atom, a fluorine atom, and two methoxy groups attached to a phenyl ring, along with an ethanone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-fluoro-4,6-dimethoxyphenyl)ethan-1-one typically involves the bromination of 1-(2-fluoro-4,6-dimethoxyphenyl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-fluoro-4,6-dimethoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-bromo-1-(2-fluoro-4,6-dimethoxyphenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(2-fluoro-4,6-dimethoxyphenyl)acetic acid.
Scientific Research Applications
2-Bromo-1-(2-fluoro-4,6-dimethoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-fluoro-4,6-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the methoxy groups, contribute to its reactivity and binding affinity to various enzymes and receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone
- 2-Chloro-1-(2-fluoro-4,6-dimethoxyphenyl)ethanone
- 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone
Uniqueness
2-Bromo-1-(2-fluoro-4,6-dimethoxyphenyl)ethan-1-one is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties.
Properties
CAS No. |
477594-25-5 |
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Molecular Formula |
C10H10BrFO3 |
Molecular Weight |
277.09 g/mol |
IUPAC Name |
2-bromo-1-(2-fluoro-4,6-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H10BrFO3/c1-14-6-3-7(12)10(8(13)5-11)9(4-6)15-2/h3-4H,5H2,1-2H3 |
InChI Key |
NTDYQVNFRMLRQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C(=O)CBr)OC |
Origin of Product |
United States |
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